molecular formula C8H14N2O B11772651 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 21550-80-1

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one

Cat. No.: B11772651
CAS No.: 21550-80-1
M. Wt: 154.21 g/mol
InChI Key: CGZPESVFSPSYAE-UHFFFAOYSA-N
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Description

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazines This compound is characterized by a fused ring structure consisting of a pyrrolo and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves the construction of the hexahydropyrrolo[1,2-A]pyrazine core. One common method includes the intramolecular cyclization of unsaturated amino esters or reductive cyclization of amino keto esters . The reaction conditions often involve the use of alkylating agents like methyl bromoacetate, followed by Dieckmann cyclization and acidic demethoxycarbonylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one stands out due to its unique fused ring structure, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

CAS No.

21550-80-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H14N2O/c1-6-2-3-7-8(11)9-4-5-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)

InChI Key

CGZPESVFSPSYAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2N1CCNC2=O

Origin of Product

United States

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